

Pharmacological Profile of Ortetamine Isomers: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortetamine (2-methylamphetamine) is a stimulant drug belonging to the amphetamine class. As with other amphetamines, its pharmacological effects are primarily mediated through interactions with monoamine neurotransmitter systems, including those for dopamine (DA), norepinephrine (NE), and serotonin (5-HT). The position of the methyl group on the phenyl ring, as well as the stereochemistry of the molecule, significantly influences its potency and selectivity for various molecular targets. This technical guide provides a comprehensive overview of the pharmacological profile of ortetamine isomers, including its positional isomers (3-methylamphetamine and 4-methylamphetamine) and stereoisomers (R- and S-ortetamine).

Core Pharmacological Mechanisms

Ortetamine and its isomers exert their effects through a dual mechanism of action at monoamine transporters:

 Reuptake Inhibition: They competitively inhibit the reuptake of DA, NE, and 5-HT from the synaptic cleft by binding to the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), respectively. This action increases the concentration and duration of these neurotransmitters in the synapse.



Neurotransmitter Release: As substrates for these transporters, they are taken up into the
presynaptic neuron. Inside the neuron, they disrupt the vesicular storage of monoamines via
interaction with vesicular monoamine transporter 2 (VMAT2) and induce a reverse transport
(efflux) of neurotransmitters from the cytoplasm into the synaptic cleft.[1]

Furthermore, amphetamines, including ortetamine isomers, are agonists of the trace amine-associated receptor 1 (TAAR1).[2][3] Activation of this intracellular G-protein coupled receptor initiates a signaling cascade that can modulate the activity of monoamine transporters and contribute to the overall pharmacological effects.[2][4]

Quantitative Pharmacological Data

A comprehensive search of the available scientific literature did not yield a complete, direct comparative dataset of the binding affinities (Ki) or functional potencies (IC50/EC50) for the individual R- and S-isomers of ortetamine (2-methylamphetamine) and its positional isomers (3- and 4-methylamphetamine) at the dopamine, norepinephrine, and serotonin transporters. However, data from studies on amphetamine, methamphetamine, and other related compounds provide valuable insights into the likely structure-activity relationships.

The following tables summarize the available quantitative data for amphetamine and methamphetamine, which serve as important reference compounds.

Table 1: Binding Affinity (Ki, nM) of Amphetamine and Methamphetamine at Human Monoamine Transporters[5]

Compound	DAT (Ki, nM)	NET (Ki, nM)	SERT (Ki, nM)
Amphetamine	~600	70-100	20,000-40,000
Methamphetamine	~600	~100	20,000-40,000

Data presented as approximate values based on graphical representation in the source.

Table 2: Inhibition of Monoamine Uptake (IC50, μM) by Mephedrone and MDMA[6]



Compound	DAT (IC50, μM)	NET (IC50, μM)	SERT (IC50, μM)
Mephedrone (4- methylmethcathinone)	5.9	1.9	19.3
MDMA (3,4- methylenedioxymetha mphetamine)	12.6	2.1	7.6

These structurally related compounds illustrate how ring substitutions influence transporter interactions.

Structure-Activity Relationships

Based on the available literature for amphetamine analogues, the following structure-activity relationships can be inferred for ortetamine isomers:

- Stereoselectivity: For amphetamine and methamphetamine, the S-isomer (dextroamphetamine and dextromethamphetamine) is generally more potent at DAT and NET than the R-isomer.[7] It is highly probable that a similar stereoselectivity exists for the isomers of ortetamine.
- Positional Isomerism: The position of the methyl group on the phenyl ring is a critical determinant of pharmacological activity. While specific data for the ortetamine series is scarce, studies on other ring-substituted amphetamines suggest that ortho-, meta-, and para-substitutions can significantly alter the affinity and selectivity for DAT, NET, and SERT.

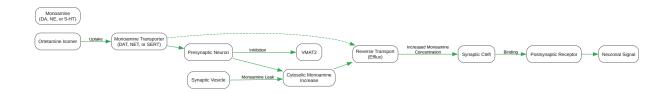
Signaling Pathways

The signaling pathways for amphetamines are complex and involve both transporter-mediated and receptor-mediated events.

Transporter-Mediated Neurotransmitter Release

This pathway is initiated by the uptake of the amphetamine analogue into the presynaptic neuron via monoamine transporters.





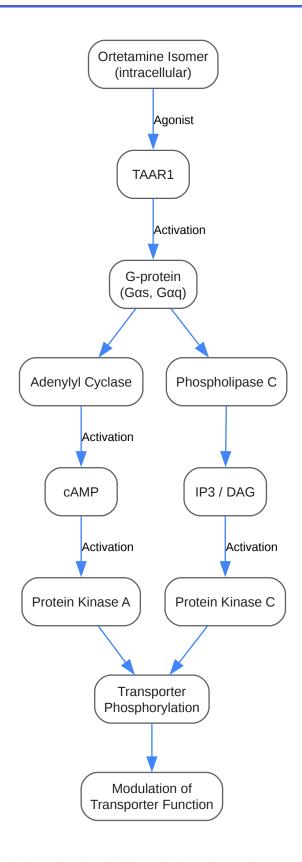
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Caption: Transporter-mediated monoamine release by ortetamine isomers.

TAAR1 Signaling Pathway

Activation of the intracellular TAAR1 by amphetamines leads to a G-protein-mediated signaling cascade.





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Caption: TAAR1 signaling cascade initiated by ortetamine isomers.



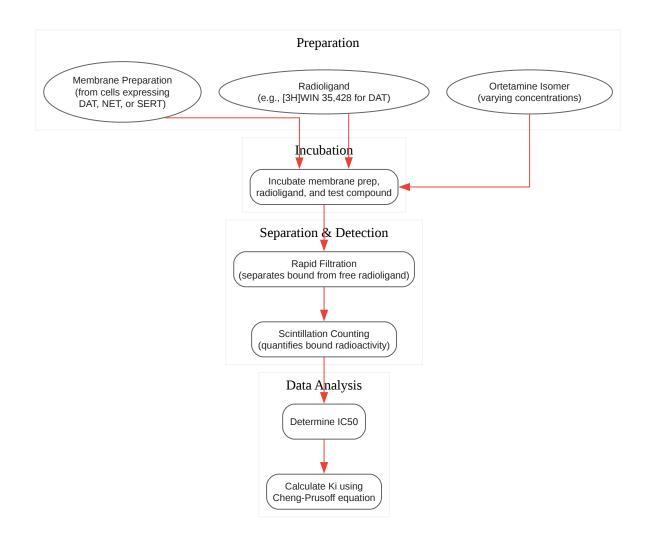
Experimental Protocols

Detailed experimental protocols for the pharmacological characterization of ortetamine isomers are not readily available in the public domain. However, standard methodologies for assessing the interaction of compounds with monoamine transporters are well-established.

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity (Ki) of a test compound for a specific transporter.





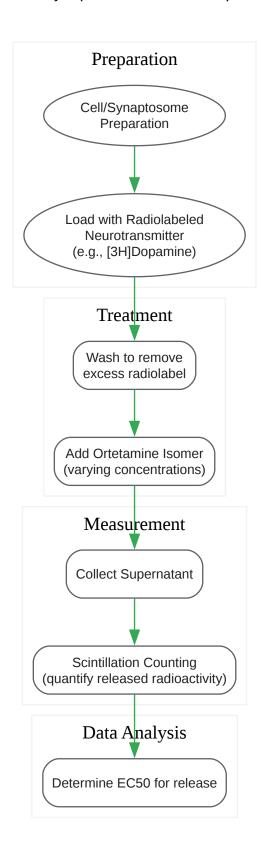
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Caption: General workflow for a radioligand binding assay.

In Vitro Neurotransmitter Release Assay (General Protocol)



This assay measures the ability of a test compound to induce the release of a pre-loaded radiolabeled neurotransmitter from synaptosomes or cells expressing the relevant transporter.





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Caption: General workflow for an in vitro neurotransmitter release assay.

Metabolism

Amphetamines are primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, with CYP2D6 being a key enzyme.[5][8] The metabolism of ortetamine isomers is expected to involve N-dealkylation to 2-methylamphetamine (if starting from a corresponding N-alkylated precursor) and aromatic hydroxylation. The activity of CYP2D6 is subject to genetic polymorphisms, which can lead to significant inter-individual variability in the pharmacokinetics and response to amphetamines.[8]

Conclusion

The pharmacological profile of ortetamine isomers is complex and determined by their interactions with multiple components of the monoamine neurotransmitter systems. While a complete quantitative dataset for the individual isomers is not currently available in the public domain, the existing knowledge of amphetamine pharmacology provides a strong framework for understanding their likely structure-activity relationships and mechanisms of action. Further research is required to fully elucidate the specific binding affinities, functional potencies, and metabolic pathways of the R- and S-isomers of 2-methylamphetamine and its positional isomers, 3- and 4-methylamphetamine. Such data would be invaluable for drug development professionals and researchers in the fields of neuroscience and pharmacology.

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